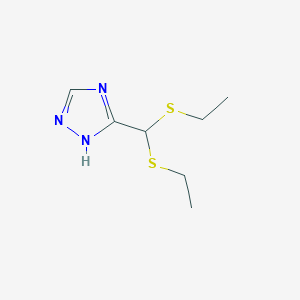
1-hydroxy-3-isopropyl-5-phenyl-2(1H)-pyrazinone
Overview
Description
1-Hydroxy-3-isopropyl-5-phenyl-2(1H)-pyrazinone, also known as IPP or phenylhydroxypyrazolone, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. IPP is a chelating agent that forms stable complexes with metal ions, making it a useful tool in various fields of research, including biochemistry, pharmacology, and environmental science. In
Scientific Research Applications
1-hydroxy-3-isopropyl-5-phenyl-2(1H)-pyrazinone has a broad range of applications in scientific research. In biochemistry, this compound is used as a colorimetric reagent to measure metal ions, such as copper, iron, and nickel, in biological samples. This compound forms stable complexes with these metal ions, producing a characteristic color change that can be measured using spectrophotometry. In pharmacology, this compound is used as a ligand in drug discovery to identify potential drug candidates that bind to metal ions. This compound has also been used in environmental science to measure metal ion concentrations in water samples.
Mechanism of Action
1-hydroxy-3-isopropyl-5-phenyl-2(1H)-pyrazinone acts as a chelating agent by forming stable complexes with metal ions through its pyrazolone ring. The metal ion binds to the oxygen atom in the pyrazolone ring, forming a coordination complex. The resulting complex is stable and can be measured using various analytical techniques, including spectrophotometry and chromatography.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects in humans or animals. However, this compound has been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
1-hydroxy-3-isopropyl-5-phenyl-2(1H)-pyrazinone has several advantages in lab experiments. It is a stable, water-soluble compound that forms stable complexes with metal ions, making it a useful tool in various fields of research. However, this compound has several limitations, including its potential toxicity and limited solubility in organic solvents.
Future Directions
1-hydroxy-3-isopropyl-5-phenyl-2(1H)-pyrazinone has several potential future directions in scientific research. One potential direction is the development of new metal ion chelators based on the pyrazolone ring structure of this compound. These chelators could have potential therapeutic applications in the treatment of metal ion-related diseases, such as Wilson's disease and hemochromatosis. Another potential direction is the development of new analytical techniques for measuring metal ion concentrations in biological and environmental samples using this compound. These techniques could have significant implications in the fields of biochemistry, pharmacology, and environmental science.
Conclusion
This compound is a versatile compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is a stable, water-soluble chelating agent that forms stable complexes with metal ions, making it a useful tool in various fields of research. This compound has several potential future directions in scientific research, including the development of new metal ion chelators and analytical techniques.
properties
IUPAC Name |
1-hydroxy-5-phenyl-3-propan-2-ylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)12-13(16)15(17)8-11(14-12)10-6-4-3-5-7-10/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOFSGZRYAPCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN(C1=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-{[(2-Methylphenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3135241.png)
![N-{4-[(4-methylphenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3135248.png)
![2-[(methoxyimino)methyl]-N~1~-methyl-N~1~,N~3~-bis(3-methylphenyl)malonamide](/img/structure/B3135253.png)
![8-(6-fluoro-2-pyridinyl)-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B3135254.png)
![Ethyl 3-[5-cyano-3-[(4-methylphenyl)methyl]-2,4-dioxopyrimidin-1-yl]-1-[(4-methylphenyl)methyl]indole-2-carboxylate](/img/structure/B3135260.png)
![2-{[(4-fluoro-1,3-benzothiazol-2-yl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3135270.png)
![3-[[1-Methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B3135271.png)
![N-(3-chloro-2-methylphenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3135278.png)

![1-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]urea](/img/structure/B3135294.png)
![1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3135307.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea](/img/structure/B3135323.png)
![N-[2-(allyloxy)-5-bromobenzyl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B3135324.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3135325.png)